3-Octen-2-OL

Descripción general

Descripción

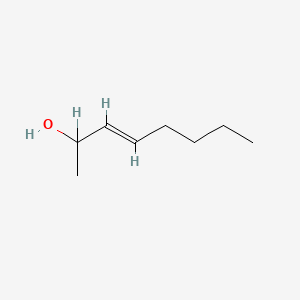

3-Octen-2-OL: is an organic compound with the molecular formula C8H16O . It is a secondary alcohol with a double bond located at the third carbon atom and a hydroxyl group at the second carbon atom. This compound is also known by its IUPAC name, oct-3-en-2-ol . It is a colorless liquid with a characteristic odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Octen-2-OL can be synthesized through several methods. One common method involves the hydroboration-oxidation of 1-octene. In this process, 1-octene is first reacted with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the isomerization of 1-octen-3-ol. This process can be catalyzed by various metal catalysts, such as palladium or platinum, under controlled conditions. The isomerization reaction rearranges the double bond and hydroxyl group to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Octen-2-OL undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 3-octen-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form 3-octanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

Oxidation: 3-Octen-2-one.

Reduction: 3-Octanol.

Substitution: 3-Octen-2-chloride or 3-Octen-2-bromide.

Aplicaciones Científicas De Investigación

Chemistry

3-Octen-2-OL serves as an important intermediate in organic synthesis. Its reactivity enables it to be used in various chemical reactions:

- Oxidation : Converts to 3-octen-2-one using potassium permanganate.

- Reduction : Can be reduced to 3-octanol using lithium aluminum hydride.

Biology

Research indicates that this compound plays a significant role in plant-fungal interactions. It is a volatile organic compound that influences plant defense mechanisms by inducing the expression of defense-related genes through the jasmonic acid signaling pathway. Additionally, it has been studied for its potential antimicrobial properties against various pathogens.

Industry

In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma. It enhances flavors in products such as:

| Flavor Type | Recommended Usage (ppm) | Notes |

|---|---|---|

| Peanut | 100 | Enhances nutty notes |

| Pecan | 100 | Adds realism and complexity |

| Beef (Roast) | 200 | Depth and authenticity |

| Fried Onion | 100 | Complements fried onion flavors |

| Seafood | 100 | Effective in oily fish flavors |

Olfactory Modulation

This compound interacts with human olfactory receptors, particularly OR1D2 and OR5K1. This interaction modulates odor perception by activating intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP). The mechanism involves:

- Binding to Olfactory Receptors : Activates Gαolf proteins.

- Signal Transduction : Converts GDP to GTP, stimulating adenylate cyclase III (ACIII) and increasing cAMP levels.

- Neuronal Activity : Changes in membrane potential generate action potentials that convey olfactory information to the brain.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacteria. Comparative studies have shown its effectiveness, although specific Minimum Inhibitory Concentration (MIC) values are less documented than those for its analogs like 1-octen-3-ol.

Case Study 1: Flavor Enhancement

A study demonstrated that the presence of 3-octen-2-one (a related compound) significantly enhanced the perception of vanilla flavors when tested against various receptor types. This suggests that compounds like this compound may also play a role in flavor modulation.

Case Study 2: Plant Defense Mechanisms

Research has shown that exposure to this compound can induce defense responses in plants against fungal pathogens. The compound's ability to influence plant signaling pathways highlights its potential in agricultural applications.

Future Research Directions

Given its biological activity and industrial applications, future research on this compound should focus on:

- Detailed Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with olfactory receptors.

- Antimicrobial Efficacy : Comprehensive studies on its antimicrobial properties against a broader spectrum of pathogens.

- Clinical Applications : Exploring potential therapeutic applications based on its biological activities.

Mecanismo De Acción

The mechanism of action of 3-Octen-2-OL involves its interaction with various molecular targets and pathways. In plants, it can induce the expression of defense-related genes through the jasmonic acid signaling pathway . This pathway is activated in response to stress and helps in the production of defensive compounds. In fungi, this compound can inhibit spore germination and mycelial growth by interfering with cellular processes .

Comparación Con Compuestos Similares

3-Octanol: A saturated alcohol with a hydroxyl group at the third carbon atom. It lacks the double bond present in 3-Octen-2-OL and has different chemical properties and reactivity.

Uniqueness of this compound: this compound is unique due to its specific structure, which includes both a double bond and a hydroxyl group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its role in plant-fungal interactions and its potential therapeutic properties further distinguish it from similar compounds .

Actividad Biológica

3-Octen-2-ol, a naturally occurring compound, has garnered attention for its diverse biological activities, particularly in relation to olfactory perception and potential antimicrobial properties. This article explores the mechanisms through which this compound exerts its effects, supported by data tables and relevant case studies.

This compound is an aliphatic secondary alcohol with a molecular formula of C8H16O. It can be synthesized through various methods, including microbial fermentation and chemical synthesis from fatty acids or their derivatives. Its structure allows it to interact with biological systems effectively, particularly in olfactory signaling pathways.

Interaction with Olfactory Receptors

Olfactory Modulation:

Research indicates that this compound interacts significantly with human olfactory receptors, specifically OR1D2 and OR5K1. This interaction modulates the perception of odors by activating intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) . The modulation occurs through G-protein coupled receptor signaling cascades, leading to changes in neuronal activity within the olfactory bulb .

Mechanism of Action:

The binding of this compound to olfactory receptors activates Gαolf proteins, which convert guanosine diphosphate (GDP) to guanosine triphosphate (GTP). This process stimulates adenylate cyclase III (ACIII), increasing cAMP levels and opening cyclic nucleotide-gated channels (CNG) in olfactory sensory neurons (OSNs). This results in a transient change in membrane potential, generating action potentials that convey olfactory information to the brain .

Case Studies and Research Findings

Case Study: Olfactory Response Enhancement

A study investigated the effects of 3-octen-2-one (a related compound) on human olfactory receptor responses. It was found that the presence of 3-octen-2-one significantly enhanced the perception of vanilla flavors when tested against various receptor types. This suggests that similar compounds like this compound may also play a role in flavor modulation .

Table: Biological Activities of Related Compounds

| Compound | Biological Activity | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Olfactory modulation | N/A | Human olfactory receptors |

| 1-Octen-3-OL | Antimicrobial | 1.0 | Gram-positive bacteria |

| 2.0 | Gram-negative bacteria | ||

| 3-Octen-2-One | Flavor modulation | N/A | Human olfactory receptors |

Applications and Future Research

Given its biological activity, this compound has potential applications in food flavoring, fragrance industries, and as a natural antimicrobial agent. Future research should focus on:

- Detailed Mechanistic Studies: Further elucidation of the precise mechanisms through which this compound interacts with olfactory receptors.

- Antimicrobial Efficacy: Comprehensive studies on the antimicrobial properties of this compound against a broader spectrum of pathogens.

- Clinical Applications: Exploration of potential therapeutic applications based on its biological activities.

Propiedades

Número CAS |

76649-14-4 |

|---|---|

Fórmula molecular |

C8H16O |

Peso molecular |

128.21 g/mol |

Nombre IUPAC |

oct-3-en-2-ol |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3 |

Clave InChI |

YJJIVDCKSZMHGZ-UHFFFAOYSA-N |

SMILES |

CCCCC=CC(C)O |

SMILES canónico |

CCCCC=CC(C)O |

Densidad |

0.826-0.836 |

Descripción física |

Colourless liquid; sweet, creamy, buttery lactone odour |

Solubilidad |

insoluble in water and fats Miscible at room temperature (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.